molecular formula C22H33N3S B1226996 1-(9-Cyclopentyl-9-azabicyclo[3.3.1]nonan-3-yl)-3-(3,5-dimethylphenyl)thiourea

1-(9-Cyclopentyl-9-azabicyclo[3.3.1]nonan-3-yl)-3-(3,5-dimethylphenyl)thiourea

Cat. No.: B1226996
M. Wt: 371.6 g/mol
InChI Key: MMVOFDXFPOWXGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(9-cyclopentyl-9-azabicyclo[3.3.1]nonan-3-yl)-3-(3,5-dimethylphenyl)thiourea is a member of thioureas.

Scientific Research Applications

Synthesis and Characterization

  • The compound has been involved in the synthesis and spectral characterization of derivatives, as seen in research on 1,5-dimethyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-one derivatives. These derivatives were characterized by various spectroscopic methods and theoretical DFT calculations, indicating a focus on understanding their molecular structure and properties (Venkateswaramoorthi et al., 2012).

Chemical Transformations

  • Studies have also explored the transformation of similar compounds into various chemical forms. For example, 3-substituted 3-azabicyclo[3.3.1]nonan-9-amines were synthesized and converted into different chemical structures like amides, Schiff bases, and isothiocyanates (Moskalenko et al., 2011).

Sigma Receptor Ligands

  • There's significant interest in synthesizing N-substituted 9-azabicyclo[3.3.1]nonan-3alpha-yl carbamate analogs as sigma receptor ligands. These analogs have shown high affinity and selectivity for sigma(2) receptors, indicating potential applications in neurological and pharmacological research (Vangveravong et al., 2006).

Conformational Studies

  • Conformational and configurational studies have been conducted on 3-azabicyclo[3.3.1]nonane (3-abn) derivatives. These studies, utilizing carbon-13 NMR spectroscopy, help in understanding the molecular geometry and behavior of such compounds (Jeyaraman et al., 1982).

Enantioselective Synthesis

  • Research into the enantioselective synthesis of (1R,5R,9R)-2-azabicyclo[3.3.1]nonane-9-carboxylic acid, starting from dimethyl nonadienedioate, represents another area of study. This shows the compound's relevance in synthetic chemistry, particularly in creating molecules with specific spatial configurations (Garrido et al., 2013).

Antimicrobial Activity

  • There has been synthesis and evaluation of novel derivatives for their antimicrobial activities. The creation of 2-[(2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-ylidene)hydrazono]-4-phenyl-2,3-dihydrothiazoles and their testing against various microorganisms highlights potential applications in developing new antimicrobial agents (Ramachandran et al., 2011).

Properties

Molecular Formula

C22H33N3S

Molecular Weight

371.6 g/mol

IUPAC Name

1-(9-cyclopentyl-9-azabicyclo[3.3.1]nonan-3-yl)-3-(3,5-dimethylphenyl)thiourea

InChI

InChI=1S/C22H33N3S/c1-15-10-16(2)12-17(11-15)23-22(26)24-18-13-20-8-5-9-21(14-18)25(20)19-6-3-4-7-19/h10-12,18-21H,3-9,13-14H2,1-2H3,(H2,23,24,26)

InChI Key

MMVOFDXFPOWXGQ-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)NC(=S)NC2CC3CCCC(C2)N3C4CCCC4)C

Canonical SMILES

CC1=CC(=CC(=C1)NC(=S)NC2CC3CCCC(C2)N3C4CCCC4)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(9-Cyclopentyl-9-azabicyclo[3.3.1]nonan-3-yl)-3-(3,5-dimethylphenyl)thiourea
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1-(9-Cyclopentyl-9-azabicyclo[3.3.1]nonan-3-yl)-3-(3,5-dimethylphenyl)thiourea
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1-(9-Cyclopentyl-9-azabicyclo[3.3.1]nonan-3-yl)-3-(3,5-dimethylphenyl)thiourea
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1-(9-Cyclopentyl-9-azabicyclo[3.3.1]nonan-3-yl)-3-(3,5-dimethylphenyl)thiourea
Reactant of Route 5
1-(9-Cyclopentyl-9-azabicyclo[3.3.1]nonan-3-yl)-3-(3,5-dimethylphenyl)thiourea
Reactant of Route 6
1-(9-Cyclopentyl-9-azabicyclo[3.3.1]nonan-3-yl)-3-(3,5-dimethylphenyl)thiourea

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